molecular formula C23H23N3O7S2 B2961998 (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-49-5

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2961998
CAS RN: 865197-49-5
M. Wt: 517.57
InChI Key: FCTIGASNNVJAAQ-VHXPQNKSSA-N
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Description

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O7S2 and its molecular weight is 517.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives and Complex Compounds

The compound has been involved in the synthesis of various derivatives and complex compounds. For instance, it is used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing its versatility in chemical reactions (Mohamed, 2014). Additionally, it contributes to the creation of unique triazafulvalene systems, as seen in the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates (Uršič et al., 2010).

Antimicrobial and Antioxidant Activities

Several studies have demonstrated the antimicrobial and antioxidant activities of compounds synthesized using this chemical. For instance, novel derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole exhibited significant antimicrobial activity (Badne et al., 2011). Furthermore, certain thiazole derivatives synthesized with this compound have been identified as potent and selective aldose reductase inhibitors, indicating potential medicinal applications (Ali et al., 2012).

Role in Synthesizing Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds. For example, it contributes to the formation of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines, showcasing its utility in creating diverse chemical structures with potential pharmacological applications (Abu‐Hashem et al., 2020).

Application in Cancer Research

This compound has been used in the synthesis of certain benzamide/benzenesulfonamide derivatives, which have shown potential as anticancer agents. This application indicates its significance in the development of new therapeutic agents for cancer treatment (Farah et al., 2011).

Biomimetic Oxidative Synthesis

The compound is used in biomimetic oxidative synthesis routes, such as the preparation of the benzothiazole core of natural products like violatinctamine. This showcases its role in mimicking natural biosynthetic pathways for synthetic applications (Blunt et al., 2015).

properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S2/c1-32-20(27)14-26-18-10-7-16(22(29)33-2)13-19(18)34-23(26)24-21(28)15-5-8-17(9-6-15)35(30,31)25-11-3-4-12-25/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTIGASNNVJAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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